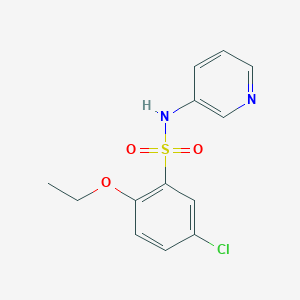

5-chloro-2-ethoxy-N-3-pyridinylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Suzuki–Miyaura Cross-Coupling

5-chloro-2-ethoxy-N-(pyridin-3-yl)benzenesulfonamide: is a potential candidate for use in Suzuki–Miyaura cross-coupling reactions. This reaction is a pivotal method for forming carbon-carbon bonds in the field of organic chemistry. The compound’s stability and functional group tolerance make it suitable for creating a variety of boron reagents tailored for specific coupling conditions .

Anti-Tubercular Agents

The compound has been explored for its potential as a core structure in the design of anti-tubercular agents. Derivatives of this compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, showing promise as part of a treatment regimen for tuberculosis .

Organic Synthesis Intermediates

As an intermediate in organic synthesis, 5-chloro-2-ethoxy-N-(pyridin-3-yl)benzenesulfonamide can be used to produce various downstream products. Its chemical properties allow for the synthesis of complex molecules, which can be further utilized in pharmaceuticals and agrochemicals .

Enzyme Inhibition Studies

This compound has been identified as an inhibitor of certain enzymes, such as TNAP (tissue-nonspecific alkaline phosphatase). It has shown an IC50 value of 540nM, indicating its potential for use in biochemical assays to study enzyme function and regulation .

Mécanisme D'action

Target of Action

It has been found to inhibit tnap (tissue-nonspecific alkaline phosphatase) transfected in african green monkey cos1 cells . TNAP plays a crucial role in bone mineralization and the regulation of phosphate and pyrophosphate levels in soft tissues.

Mode of Action

It’s known that the compound inhibits tnap, which suggests that it may interact with the active site of this enzyme, leading to a decrease in its activity .

Result of Action

Given its inhibitory effect on tnap, it can be inferred that it may lead to alterations in bone mineralization and the regulation of phosphate and pyrophosphate levels in soft tissues .

Propriétés

IUPAC Name |

5-chloro-2-ethoxy-N-pyridin-3-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3S/c1-2-19-12-6-5-10(14)8-13(12)20(17,18)16-11-4-3-7-15-9-11/h3-9,16H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGIEBZERGTIMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-ethoxy-N-(pyridin-3-yl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5717137.png)

![N-[2-(2-{[5-methyl-2-(methylthio)-3-thienyl]methylene}hydrazino)-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5717171.png)

![1-cyclohexyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5717185.png)

![2-[4-(carboxymethoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5717224.png)

![3-[(difluoromethyl)thio]-4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5717227.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide](/img/structure/B5717234.png)